molecular formula C16H13NO2 B14521620 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole CAS No. 62921-40-8

4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole

Cat. No.: B14521620
CAS No.: 62921-40-8
M. Wt: 251.28 g/mol
InChI Key: NCBMXCJSQPBSOA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with benzoyl chloride in the presence of a base, followed by cyclization with ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-imidazole
  • 4-(4-Methoxyphenyl)-1H-indole
  • 4-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole has a unique oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62921-40-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-16(19-11-17-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

NCBMXCJSQPBSOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CC=C3

Origin of Product

United States

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